molecular formula C16H17FN6O B2612772 N'-[7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide CAS No. 303146-21-6

N'-[7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide

Cat. No.: B2612772
CAS No.: 303146-21-6
M. Wt: 328.351
InChI Key: RSIZKHDFZMABKW-VXLYETTFSA-N
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Description

N'-[7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide: is a complex organic compound belonging to the class of triazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and antitumor properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the triazolo[1,5-a]pyrimidine core. One common approach is the cyclization of a suitable precursor, such as a hydrazone derivative, under acidic conditions. The fluorophenoxyethyl group is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry might be employed to enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the compound to its corresponding oxo derivative.

  • Reduction: : Reducing the nitro group to an amine.

  • Substitution: : Replacing the fluorophenoxyethyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents are tin (Sn) and hydrochloric acid (HCl).

  • Substitution: : Nucleophiles such as alkyl halides can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Formation of the corresponding oxo derivative.

  • Reduction: : Formation of the corresponding amine derivative.

  • Substitution: : Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activities, including antifungal and antibacterial properties.

  • Medicine: : Explored for its potential use in the treatment of diseases such as Alzheimer's and tuberculosis.

  • Industry: : Potential use in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the fluorophenoxyethyl group. Similar compounds include other triazolo[1,5-a]pyrimidines, which may have different substituents or functional groups, leading to variations in their biological activities.

List of Similar Compounds

  • Triazolo[1,5-a]pyrimidine derivatives: : Various derivatives with different substituents.

  • Fluorophenoxyethyl derivatives: : Compounds with similar fluorophenoxyethyl groups but different core structures.

Properties

IUPAC Name

N'-[7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN6O/c1-11(24-13-6-4-12(17)5-7-13)14-8-9-18-16-20-15(21-23(14)16)19-10-22(2)3/h4-11H,1-3H3/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIZKHDFZMABKW-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC2=NC(=NN12)N=CN(C)C)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=NC2=NC(=NN12)/N=C/N(C)C)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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